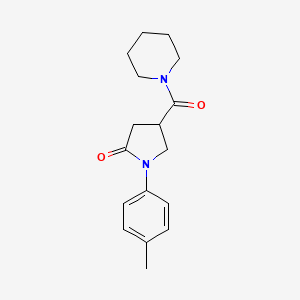
bis(2-fluorophenyl) (3-bromophenyl)amidophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-fluorophenyl) (3-bromophenyl)amidophosphate, also known as BF3BP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of organophosphates, which are widely used as pesticides, herbicides, and insecticides. However, BF3BP has a unique chemical structure that makes it highly selective towards certain biological targets, making it a promising candidate for various research applications.
作用机制
Bis(2-fluorophenyl) (3-bromophenyl)amidophosphate exerts its biological activity by inhibiting the activity of certain enzymes that are essential for cell growth and proliferation. Specifically, bis(2-fluorophenyl) (3-bromophenyl)amidophosphate targets the enzyme protein kinase CK2, which is overexpressed in many types of cancer cells. By inhibiting CK2 activity, bis(2-fluorophenyl) (3-bromophenyl)amidophosphate can induce cell death and prevent tumor growth.
Biochemical and Physiological Effects:
bis(2-fluorophenyl) (3-bromophenyl)amidophosphate has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective activity. bis(2-fluorophenyl) (3-bromophenyl)amidophosphate has also been shown to modulate the activity of certain neurotransmitters in the brain, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using bis(2-fluorophenyl) (3-bromophenyl)amidophosphate in laboratory experiments is its high selectivity towards certain biological targets, which can help researchers to better understand the underlying mechanisms of various diseases. However, bis(2-fluorophenyl) (3-bromophenyl)amidophosphate also has certain limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
未来方向
There are several potential future directions for research on bis(2-fluorophenyl) (3-bromophenyl)amidophosphate, including:
1. Development of new synthetic methods for producing bis(2-fluorophenyl) (3-bromophenyl)amidophosphate that are more efficient and cost-effective.
2. Investigation of the molecular mechanisms underlying bis(2-fluorophenyl) (3-bromophenyl)amidophosphate's anti-tumor activity and its potential use in cancer therapy.
3. Exploration of the potential use of bis(2-fluorophenyl) (3-bromophenyl)amidophosphate as a diagnostic tool for detecting cancer cells.
4. Investigation of the potential use of bis(2-fluorophenyl) (3-bromophenyl)amidophosphate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
5. Development of new analogs of bis(2-fluorophenyl) (3-bromophenyl)amidophosphate with improved selectivity and potency towards specific biological targets.
合成方法
The synthesis of bis(2-fluorophenyl) (3-bromophenyl)amidophosphate involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing bis(2-fluorophenyl) (3-bromophenyl)amidophosphate involves the reaction of 2-fluoroaniline and 3-bromophenol with phosphorus oxychloride and triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
Bis(2-fluorophenyl) (3-bromophenyl)amidophosphate has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of bis(2-fluorophenyl) (3-bromophenyl)amidophosphate is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-tumor activity. bis(2-fluorophenyl) (3-bromophenyl)amidophosphate has also been studied for its potential use as a diagnostic tool for detecting certain types of cancer cells.
属性
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-3-bromoaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF2NO3P/c19-13-6-5-7-14(12-13)22-26(23,24-17-10-3-1-8-15(17)20)25-18-11-4-2-9-16(18)21/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEBRSFZFVDDRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(NC2=CC(=CC=C2)Br)OC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF2NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-fluorophenoxy)phosphoryl-3-bromoaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5210030.png)
![5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5210034.png)
![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210045.png)
![2-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5210064.png)
![5-bromo-2-methoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5210070.png)

![N-(1-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5210083.png)
![4-(2-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5210095.png)

![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B5210109.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5210117.png)
